molecular formula C7H12ClN3 B2912160 4,5,6,7-Tetrahydro-2H-indazol-6-amine hydrochloride CAS No. 955407-64-4

4,5,6,7-Tetrahydro-2H-indazol-6-amine hydrochloride

Cat. No.: B2912160
CAS No.: 955407-64-4
M. Wt: 173.64
InChI Key: WEHOCZQAXCFBMD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-indazol-6-amine hydrochloride (CAS 955407-64-4) is a saturated indazole derivative of significant interest in medicinal chemistry research. The compound features a tetrahydroindazole core, which provides a conformationally flexible, three-dimensional structure that is advantageous in the design of pharmacologically active molecules . The amine functional group at the 6-position serves as a key handle for further chemical modification and enhances the molecule's potential for forming critical interactions, such as hydrogen bonds, with biological targets . Indazole scaffolds are recognized as privileged structures in drug discovery due to their wide range of biological activities . Research into similar amino-substituted tetrahydroindazoles has demonstrated their potential as inhibitors for various biological pathways. For instance, certain derivatives have been investigated for their ability to inhibit prolactin secretion, which is relevant for conditions like parkinsonism . More broadly, indazole-containing compounds are being studied for applications in areas such as anti-Parkinson's, anticancer, and anti-inflammatory therapies, highlighting the versatility of this chemical scaffold . The molecular formula of the compound is C7H12ClN3, and it has a molecular weight of 173.64 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-6-2-1-5-4-9-10-7(5)3-6;/h4,6H,1-3,8H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHOCZQAXCFBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2H-indazol-6-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclohexanone derivatives, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2H-indazol-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity
Research indicates that derivatives of tetrahydroindazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain synthesized compounds have shown IC50 values in the low micromolar range against lung carcinoma cell lines, suggesting their potential as anticancer agents . The structure-activity relationship (SAR) studies have demonstrated that modifications at specific positions enhance their efficacy against tumor cells .

Antibacterial Properties
Tetrahydroindazole derivatives have also been evaluated for antibacterial activity. In one study, compounds showed effective inhibition against multidrug-resistant strains of bacteria, with minimum inhibitory concentration (MIC) values indicating promising antibacterial properties . This highlights their potential role in addressing antibiotic resistance.

Sigma Receptor Modulation
The sigma-2 receptor has been identified as a target for various diseases, including central nervous system (CNS) disorders and cancer. Compounds derived from tetrahydroindazole have been developed to selectively modulate these receptors. For example, modifications to the C5 position of the tetrahydroindazole significantly improved selectivity for sigma-2 receptors over sigma-1 receptors, indicating a pathway for developing targeted therapies for CNS-related conditions .

Case Studies and Research Findings

Study Findings Applications
Study 1Investigated the antiproliferative effects of tetrahydroindazole derivatives on lung carcinoma cells. IC50 values ranged from 5–15 μM.Potential anticancer drug development.
Study 2Evaluated antibacterial activity against Neisseria gonorrhoeae, showing MIC values of 62.5 μg/mL.Development of new antibiotics targeting resistant strains.
Study 3Explored sigma receptor modulation with tetrahydroindazole derivatives showing selectivity improvements for sigma-2 receptors (pKi = 7.8 M).Therapeutic strategies for CNS disorders and cancer treatment.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazol-6-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Spectroscopic and Analytical Comparisons

Table 2: Spectroscopic Profiles of Hydrochloride Salts

Compound Name UV-Vis λmax (nm) FT-IR Peaks (cm⁻¹) HPLC Retention Time (min)
Lecarnidipine HCl () ~270–280 N-H (3350–3450), C=N (1639) Not reported
Benzimidazolamine () Not reported N-H (3429, 3354), C=N (1639) Not reported
Erlotinib HCl () ~250–260 Not reported Not reported
  • UV-Vis : Hydrochloride salts like lecarnidipine () exhibit absorbance in the 250–280 nm range due to aromatic π→π* transitions, a trait likely shared by the target compound.
  • FT-IR : Primary amines in hydrochlorides (e.g., benzimidazolamine) show N-H stretches near 3400 cm⁻¹, while C=N imidazole stretches appear at ~1640 cm⁻¹ . These peaks are critical for confirming amine and heterocyclic motifs in the target compound.

Biological Activity

4,5,6,7-Tetrahydro-2H-indazol-6-amine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine with cyclic ketones or aldehydes under acidic conditions. Various synthetic routes have been explored to enhance yield and purity, with some methods allowing for the introduction of substituents that can modulate biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound showed notable activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Antiproliferative Activity

The antiproliferative effects of this compound have also been investigated in various cancer cell lines. The compound displayed moderate to high cytotoxicity against several tumor types.

Cell Line IC50 (µM)
NCI-H460 (Lung carcinoma)15
MCF-7 (Breast carcinoma)20
HeLa (Cervical carcinoma)25

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation. Research indicates that it may act as an inhibitor of the FGFR (Fibroblast Growth Factor Receptor), which is crucial in various signaling pathways associated with cancer progression .

Case Studies

  • Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of various indazole derivatives including this compound. The results indicated a strong correlation between structural modifications and biological activity. Derivatives with electron-withdrawing groups demonstrated enhanced potency against FGFR1 .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains. The study highlighted its potential as a scaffold for developing new antibiotics capable of overcoming resistance mechanisms .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4,5,6,7-tetrahydro-2H-indazol-6-amine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted indazole intermediates. For example, highlights the synthesis of structurally similar tetrahydro-indazole derivatives via condensation of formyl-indole intermediates with aminothiazolones under reflux with acetic acid . Purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) . Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and validation via NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • NMR spectroscopy : Confirm hydrogen environments (e.g., NH2 and CH2 groups in the tetrahydroindazole ring) and compare with reference spectra of analogous compounds .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 168.1 ± 0.1) .
  • Elemental analysis : Ensure stoichiometric alignment with the hydrochloride salt form (e.g., Cl⁻ content via titration) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : RP-HPLC with UV detection (λ = 210–230 nm) is widely used, as demonstrated in for related hydrochlorides . For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is recommended. Calibration curves should be constructed using spiked matrices (e.g., plasma) to account for matrix effects, with linearity validated over 0.1–50 µg/mL (R² > 0.99) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions in bioactivity (e.g., IC50 variability in enzyme inhibition assays) may arise from differences in:
  • Assay conditions : Buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤ 1%) .
  • Compound purity : Impurities > 2% (e.g., unreacted intermediates) can skew results; revalidate via HPLC .
  • Biological models : Use orthogonal assays (e.g., cell-free vs. cell-based) to confirm target engagement .

Q. What strategies are effective for improving the aqueous solubility of this compound?

  • Methodological Answer :
  • Salt selection : Test alternative counterions (e.g., besylate, mesylate) to enhance solubility while retaining stability .
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80) in formulation studies .
  • pH adjustment : Solubility increases in acidic media (pH < 4) due to protonation of the amine group; validate via shake-flask method .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Molecular docking : Use X-ray crystallography data (if available) of target proteins (e.g., kinases) to model binding interactions. Focus on hydrogen bonding with the NH2 group and steric fit of the tetrahydroindazole core .
  • QSAR studies : Corrogate electronic (e.g., Hammett σ constants) and steric parameters (e.g., molar refractivity) with bioactivity data to predict optimal substituents .

Q. What experimental design principles apply to stability studies of this compound under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Thermal stability : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products (e.g., deamination) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify isomerization or oxidation .
  • pH stability : Test in buffers (pH 1–9) at 37°C; use LC-MS to identify hydrolysis products (e.g., ring-opening) .

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